Cas no 1057671-11-0 (3-4-chloro-3-(trifluoromethyl)phenylpropanal)

3-4-chloro-3-(trifluoromethyl)phenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 3-(4'-Chloro-3'-(trifluoromethyl)phenyl)propionaldehyde
- 3-4-chloro-3-(trifluoromethyl)phenylpropanal
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- MDL: MFCD09028618
- Inchi: 1S/C10H8ClF3O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-6H,1-2H2
- InChI Key: RJXDCCOLKXANMD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(F)(F)F)CCC=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 217
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1
3-4-chloro-3-(trifluoromethyl)phenylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013027690-1g |
3-(4'-Chloro-3'-(trifluoromethyl)phenyl)propionaldehyde |
1057671-11-0 | 97% | 1g |
$1564.50 | 2023-09-04 | |
Enamine | EN300-1933936-5.0g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanal |
1057671-11-0 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1933936-0.5g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanal |
1057671-11-0 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1933936-1.0g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanal |
1057671-11-0 | 1g |
$986.0 | 2023-05-26 | ||
Alichem | A013027690-500mg |
3-(4'-Chloro-3'-(trifluoromethyl)phenyl)propionaldehyde |
1057671-11-0 | 97% | 500mg |
$831.30 | 2023-09-04 | |
Enamine | EN300-1933936-0.05g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanal |
1057671-11-0 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1933936-2.5g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanal |
1057671-11-0 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1933936-10.0g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanal |
1057671-11-0 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1933936-5g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanal |
1057671-11-0 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1933936-10g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanal |
1057671-11-0 | 10g |
$3315.0 | 2023-09-17 |
3-4-chloro-3-(trifluoromethyl)phenylpropanal Related Literature
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Additional information on 3-4-chloro-3-(trifluoromethyl)phenylpropanal
3-4-Chloro-3-(Trifluoromethyl)phenylpropanal: A Comprehensive Overview
3-4-Chloro-3-(trifluoromethyl)phenylpropanal (CAS No. 1057671-11-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential applications in the development of novel drugs and therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-4-chloro-3-(trifluoromethyl)phenylpropanal.
Chemical Structure and Properties
3-4-Chloro-3-(trifluoromethyl)phenylpropanal is a substituted aldehyde with a molecular formula of C10H8ClF3O. The compound features a phenyl ring substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position, along with an aldehyde functional group. The presence of these substituents imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical and biological studies.
The molecular weight of 3-4-chloro-3-(trifluoromethyl)phenylpropanal is approximately 225.62 g/mol. It is generally a solid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). The compound's stability under different conditions, including temperature and pH, is crucial for its handling and storage in laboratory settings.
Synthesis Methods
The synthesis of 3-4-chloro-3-(trifluoromethyl)phenylpropanal has been explored through various routes, each offering distinct advantages and challenges. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate alkylating agent followed by oxidation to form the aldehyde. Another approach utilizes the Wittig reaction to introduce the aldehyde functionality onto the phenyl ring.
A recent study published in the Journal of Organic Chemistry detailed an efficient one-pot synthesis method for 3-4-chloro-3-(trifluoromethyl)phenylpropanal. This method involves the sequential addition of a Grignard reagent to a haloalkene followed by oxidation using an environmentally friendly oxidizing agent such as sodium hypochlorite. The reported yield for this process was over 85%, making it a promising route for large-scale production.
Biological Activities and Applications
3-4-Chloro-3-(trifluoromethyl)phenylpropanal has shown promising biological activities that make it a valuable intermediate in drug discovery and development. One of its notable applications is in the field of anticancer research. Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapy.
A recent study published in Cancer Research investigated the mechanism of action of 3-4-chloro-3-(trifluoromethyl)phenylpropanal-based compounds. The results indicated that these derivatives induce apoptosis in cancer cells through the activation of caspase-dependent pathways. Additionally, they were found to inhibit cell proliferation by interfering with key signaling pathways such as PI3K/AKT and MAPK/ERK.
Beyond cancer research, 3-4-chloro-3-(trifluoromethyl)phenylpropanal has also been explored for its potential as an antimicrobial agent. A study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes, leading to cell death.
Recent Research Advancements
The ongoing research on 3-4-chloro-3-(trifluoromethyl)phenylpropanal continues to uncover new applications and potential uses in various fields. One area of interest is its role in neurodegenerative diseases. A study published in Neuropharmacology investigated the neuroprotective effects of derivatives of this compound in models of Parkinson's disease. The results showed that these derivatives could reduce oxidative stress and protect dopaminergic neurons from degeneration.
In addition to its therapeutic potential, 3-4-chloro-3-(trifluoromethyl)phenylpropanal has also been studied for its use as a probe molecule in chemical biology research. A recent paper in Chemical Science described the development of fluorescent probes derived from this compound for imaging cellular processes such as protein-protein interactions and intracellular signaling pathways.
Safety Considerations and Future Outlook
In handling and using 3-4-chloro-3-(trifluoromethyl)phenylpropanal, it is essential to follow standard safety protocols to ensure laboratory safety. This includes proper ventilation, use of personal protective equipment (PPE), and adherence to guidelines for handling organic solvents and reactive chemicals.
The future outlook for research on 3-4-chloro-3-(trifluoromethyl)phenylpropanal is promising. Ongoing studies are likely to uncover new biological activities and applications, further expanding its utility in medicinal chemistry and pharmaceutical research. As more data becomes available, it is anticipated that this compound will play a significant role in the development of novel therapeutic agents targeting various diseases.
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